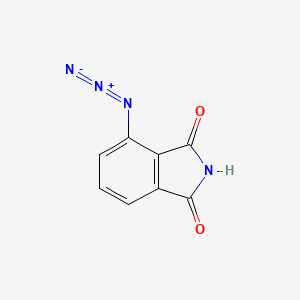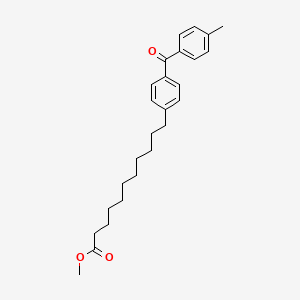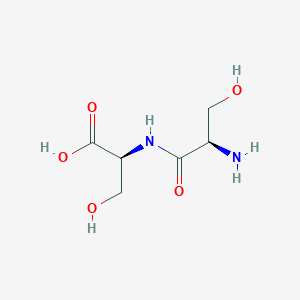
D-Seryl-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Seryl-L-serine is a dipeptide composed of two serine molecules, one in the D-configuration and the other in the L-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Seryl-L-serine can be synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. One common method involves the use of serine racemase to convert L-serine to D-serine, followed by coupling the D-serine with L-serine using peptide bond formation techniques. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms that express serine racemase and peptide synthetases. These microorganisms can be cultured in bioreactors under controlled conditions to produce the desired dipeptide in large quantities.
Chemical Reactions Analysis
Types of Reactions
D-Seryl-L-serine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the serine residues can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups in the peptide bond can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield serine aldehyde or serine carboxylic acid, while reduction of the peptide bond can produce serinol.
Scientific Research Applications
D-Seryl-L-serine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in cellular signaling and metabolism.
Industry: Utilized in the production of pharmaceuticals and as a research tool in biochemical studies.
Mechanism of Action
D-Seryl-L-serine exerts its effects primarily through its interaction with NMDA receptors in the brain. It acts as a co-agonist at the glycine site of these receptors, enhancing their activity and modulating neurotransmission. This interaction is crucial for processes such as synaptic plasticity, learning, and memory .
Comparison with Similar Compounds
Similar Compounds
D-serine: A single amino acid that also acts as a co-agonist at NMDA receptors.
L-serine: The L-isomer of serine, involved in protein synthesis and metabolism.
Phosphatidylserine: A phospholipid that contains serine and is a key component of cell membranes.
Uniqueness
D-Seryl-L-serine is unique due to its dipeptide structure, combining both D- and L-forms of serine. This dual configuration allows it to interact with a broader range of molecular targets and pathways compared to its individual components .
Properties
CAS No. |
656221-75-9 |
|---|---|
Molecular Formula |
C6H12N2O5 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C6H12N2O5/c7-3(1-9)5(11)8-4(2-10)6(12)13/h3-4,9-10H,1-2,7H2,(H,8,11)(H,12,13)/t3-,4+/m1/s1 |
InChI Key |
XZKQVQKUZMAADP-DMTCNVIQSA-N |
Isomeric SMILES |
C([C@H](C(=O)N[C@@H](CO)C(=O)O)N)O |
Canonical SMILES |
C(C(C(=O)NC(CO)C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


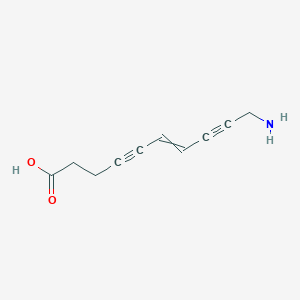
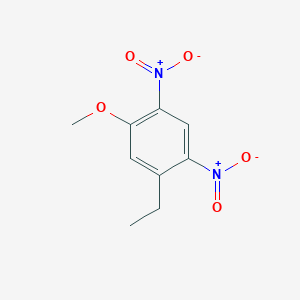
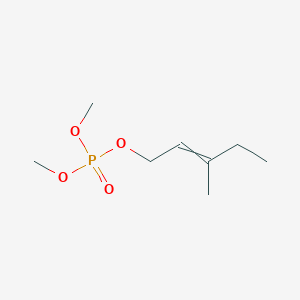
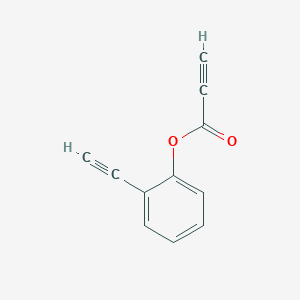
![Ethyl thieno[2,3-b]quinoline-2-carboxylate](/img/structure/B12518623.png)
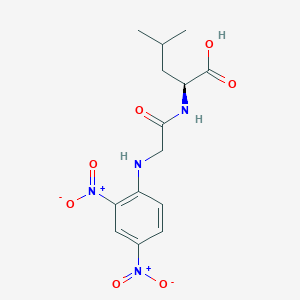
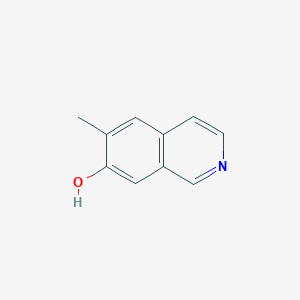

![Benzonitrile, 2-[6-(2-pyridinyl)-3-hexene-1,5-diynyl]-](/img/structure/B12518630.png)
![N-(4-Aminophenyl)-N'-[3-(dimethylamino)propyl]-N-methylurea](/img/structure/B12518633.png)
![(3,5-dinitrophenyl)-(2-phenyl-5,7-dihydro-4H-furo[2,3-c]pyridin-6-yl)methanone](/img/structure/B12518636.png)
